



factors affecting Probimane reactivity and stability

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Compound of Interest		
Compound Name:	Probimane	
Cat. No.:	B1677345	Get Quote

Probimane Technical Support Center

Welcome to the technical support center for **Probimane** (AT-2153). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the reactivity and stability of **Probimane**.

Frequently Asked Questions (FAQs)

Q1: What is **Probimane** and what is its primary mechanism of action?

Probimane (also known as AT-2153 or MM-159) is a research compound with anti-proliferative effects on human tumor cell lines.[1] Its primary mechanism involves the arrest of the cell cycle in the G2/M phase and the disruption of chromosome segregation.[1] It is described as a potent inhibitor of tumor metastasis and is noted to inhibit calmodulin, sialic acid, lipoperoxidation, fibrinogen, and cell movement.[2]

Q2: How should I dissolve and store **Probimane**?

Probimane is a solid, typically a white powder, that should be stored at -20°C for long-term stability (up to 2-3 years).[1][2] For experimental use, it is recommended to prepare a stock solution in DMSO.[1][2] A stock solution of 10 mM in DMSO can be prepared, and sonication may be required to ensure complete dissolution.[1] Once in DMSO, the solution is stable for up



to 6 months at -80°C or for shorter periods (e.g., 2 weeks) at 4°C.[2] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for cell-based assays?

The optimal working concentration of **Probimane** can vary significantly depending on the cell line and the specific experimental conditions. It is highly recommended to perform a dose-response experiment (concentration gradient) to determine the IC50 value for your specific system rather than relying solely on literature values.[1] A common starting range for such an experiment could be from 10 nM to 10 μ M.

Q4: Is **Probimane** light or temperature sensitive?

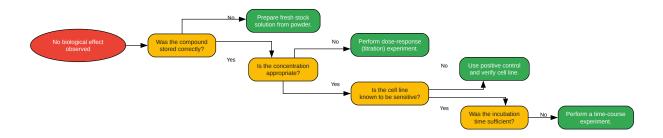
While specific photostability data is not provided, it is a general best practice for complex organic molecules to minimize exposure to direct light. For handling and storage, follow the temperature guidelines provided. Before use, allow the product vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

Troubleshooting Guide Issue 1: No observed anti-proliferative effect or cell cycle arrest.

- Possible Cause 1: Inactive Compound.
 - Solution: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock).[1][2] Avoid multiple freeze-thaw cycles by using single-use aliquots. Verify the age of the stock solution.
- Possible Cause 2: Incorrect Concentration.
 - Solution: The IC50 can vary between cell lines.[1] Perform a titration experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 μM) to find the effective dose for your specific cells.
- Possible Cause 3: Cell Line Resistance.



- Solution: Some cell lines may be inherently resistant to **Probimane**'s effects. Confirm that
 your cell line is expected to be sensitive. Consider using a positive control compound
 known to induce G2/M arrest to validate the assay.
- Possible Cause 4: Insufficient Incubation Time.
 - Solution: Cell cycle effects may take time to become apparent. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period.



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Figure 1. Troubleshooting workflow for lack of biological effect.

Issue 2: Probimane precipitates in the cell culture medium.

- Possible Cause 1: Poor Solubility in Aqueous Solutions.
 - Solution: Probimane is soluble in DMSO but may precipitate when diluted into aqueous media.[1] Avoid diluting the DMSO stock directly with a large volume of buffer. A recommended method is to perform serial dilutions in DMSO first, and then add a small volume (e.g., 2 μL) of the diluted DMSO stock to the final volume of cell culture medium (e.g., 2 mL) to reach the desired final concentration.[1] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all samples, including the vehicle control.</p>



- Possible Cause 2: Interaction with Media Components.
 - Solution: Some serum proteins or other components in the media can reduce the effective concentration or solubility of a compound. Try reducing the serum concentration if your experimental design allows, or test the compound in a serum-free medium for short-term assays.

Quantitative Data Summary

The following tables summarize the key properties and recommended conditions for using **Probimane**.

Table 1: Chemical and Physical Properties

Property	Value	Source
Synonyms	AT-2153, MM-159	[1]
CAS Number	108093-90-9	[1][2]
Molecular Formula	C21H34N6O6	[1]
Molecular Weight	466.54 g/mol	[1]

| Appearance | White Solid |[1] |

Table 2: Storage and Stability Recommendations

Form	Storage Temperature	Shelf Life	Source
Powder	-20°C	2-3 years	[1][2]
DMSO Stock Solution	-80°C	6 months	[2]

| DMSO Stock Solution | 4°C | 2 weeks |[2] |

Experimental Protocols



Protocol: Measuring Anti-proliferative Effects using a Resazurin-based Viability Assay

This protocol provides a general framework for assessing the dose-dependent effect of **Probimane** on the viability of an adherent cancer cell line.

- 1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize, count, and dilute cells to a final concentration of 5,000-10,000 cells/100 μL.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
- 2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of Probimane in DMSO.
- Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM to 2 μM). This will be your 1000x working stock series.
- Dilute each 1000x working stock 1:100 in complete culture medium to create a 10x intermediate stock series.
- Remove the old medium from the cells and add 90 µL of fresh medium.
- Add 10 μ L of the 10x intermediate stocks to the appropriate wells to achieve the final 1x concentration. Include a "vehicle control" with 0.1% DMSO.
- Incubate for 48-72 hours.
- 3. Viability Assessment:
- Add 20 μL of a resazurin-based reagent (e.g., alamarBlue[™], PrestoBlue[™]) to each well.
- Incubate for 1-4 hours at 37°C, protected from light.

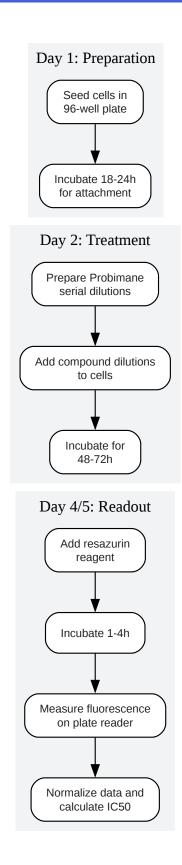


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- Measure fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).
- 4. Data Analysis:
- Subtract the background fluorescence (media-only wells).
- Normalize the data to the vehicle control wells (set to 100% viability).
- Plot the normalized viability against the log of the **Probimane** concentration and fit a dose-response curve to calculate the IC50 value.





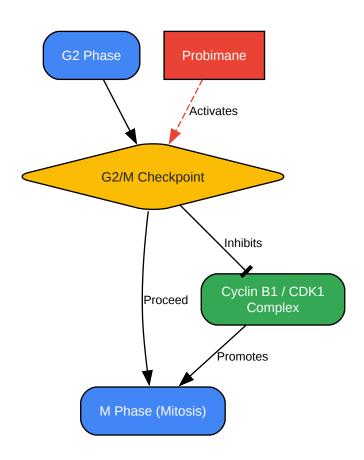
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Figure 2. Experimental workflow for a cell viability assay.



Signaling Pathway Context

Probimane is reported to induce cell cycle arrest at the G2/M checkpoint.[1] This checkpoint prevents cells from entering mitosis (M phase) in the presence of DNA damage, ensuring that damaged genetic material is not passed on to daughter cells. The pathway is complex, but key players include the Cyclin B1/CDK1 complex, which promotes mitotic entry. The G2/M checkpoint inhibits this complex, often via the ATR/Chk1 and ATM/Chk2 signaling pathways. While the precise molecular target of **Probimane** in this pathway is not specified, its effect is to halt progression into mitosis.



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Figure 3. Simplified diagram of the G2/M cell cycle checkpoint.

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